molecular formula C21H21N5O4S B2370617 Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone CAS No. 868220-53-5

Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone

Cat. No.: B2370617
CAS No.: 868220-53-5
M. Wt: 439.49
InChI Key: LOMGGUSOEWAZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21N5O4S and its molecular weight is 439.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

Structural Overview

The compound features several key structural components:

  • Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity.
  • Thiazole Moiety : Enhances biological activity through interactions with various biological targets.
  • Piperazine Unit : Known for its role in many pharmacologically active compounds.

Molecular Characteristics

PropertyValue
Molecular FormulaC24H20N6O6S
Molecular Weight520.5 g/mol
CAS Number898437-47-3

Synthesis of the Compound

The synthesis of this compound can be achieved through several organic reactions involving piperazine derivatives and substituted aromatic compounds. The general synthetic route includes:

  • Formation of the Furan and Thiazole Rings : Utilizing appropriate precursors to synthesize the furan and thiazole moieties.
  • Piperazine Linkage : Coupling the piperazine unit with the synthesized furan-thiazole structure.
  • Final Functionalization : Introducing the methanone group to complete the synthesis.

Antibacterial Activity

Furan derivatives have shown significant antibacterial properties. For instance:

  • Compounds similar to Furan-2-yl(4-(...)) have demonstrated effectiveness against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentrations (MIC) reported as low as 64 µg/mL for some derivatives .

Anticancer Potential

Research indicates that compounds containing thiazole and triazole moieties exhibit promising anticancer activities:

  • In vitro studies have shown that derivatives of this compound can induce cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

Some derivatives linked to furan moieties have been evaluated for anti-inflammatory effects:

  • Studies using carrageenan-induced models have highlighted significant reductions in inflammation markers, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

  • Antibacterial Study : A series of furan derivatives were tested against multiple bacterial strains. One derivative exhibited a broad spectrum of activity against thirteen different strains, outperforming traditional antibiotics like streptomycin .
  • Cytotoxicity Evaluation : In a comparative study against cisplatin, certain synthesized thiazole derivatives showed enhanced cytotoxicity against cancer cell lines, suggesting that modifications to the furan structure can lead to improved therapeutic profiles .
  • Inflammatory Response Assessment : In vivo studies demonstrated that hydrazide-hydrazone derivatives containing furan exhibited significant anti-inflammatory effects in rat models, providing a basis for further exploration in human applications .

Properties

IUPAC Name

furan-2-yl-[4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-29-15-5-2-4-14(12-15)17(18-20(28)26-21(31-18)22-13-23-26)24-7-9-25(10-8-24)19(27)16-6-3-11-30-16/h2-6,11-13,17,28H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMGGUSOEWAZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C(=O)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.